molecular formula C26H42N2O4 B1396995 Z-D-allo-Ile DCHA CAS No. 253595-73-2

Z-D-allo-Ile DCHA

Cat. No. B1396995
M. Wt: 446.6 g/mol
InChI Key: QWMHUFMEYKIYPC-XOZOLZJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-D-allo-Ile DCHA is an organic compound and a reagent for protecting amino acids . It has a molecular formula of C26H42N2O4 .


Synthesis Analysis

The synthesis of Z-D-allo-Ile DCHA involves the use of validated allo-Thr and allo-Ile . Both L-allo-ShK and D-allo-ShK polypeptide chains were prepared by total chemical synthesis .


Molecular Structure Analysis

The molecular structure of Z-D-allo-Ile DCHA is represented by the molecular formula C26H42N2O4 . The compound has a molecular weight of 446.6 g/mol . The InChI representation of the compound is InChI=1S/C14H19NO4.C12H23N/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t10-,12+;/m0./s1 .


Physical And Chemical Properties Analysis

Z-D-allo-Ile DCHA has a molecular weight of 446.6 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 9 . The exact mass of the compound is 446.31445783 g/mol .

Scientific Research Applications

Inhibition of Prostaglandin Biosynthesis

Docosahexaenoic acid (DCHA), a major component of fish lipid, acts as a strong inhibitor of prostaglandin biosynthesis. This inhibition does not extend to the leukotriene pathway, suggesting a specific biochemical role for DCHA. Such properties might contribute to the cardiovascular protective effects associated with dietary fish lipid intake (Corey, Shih, & Cashman, 1983).

Z-DNA Formation in Negatively Supercoiled Plasmids

The sequence (dC-dA)n X (dG-dT)n has been shown to form left-handed Z-DNA in negatively supercoiled plasmids. This finding is significant as it suggests roles for such Z elements in chromatin activation or genome rearrangements (Nordheim & Rich, 1983).

Biomedical and Photocatalysis Applications

  • DCM (Direct Ceramic Machining) process using zirconia demonstrates significant strength and reliability for all-ceramic dental restorations, indicating potential applications in medical devices (Filser et al., 2001).
  • Z-scheme photocatalytic systems are explored for environmental remediation and energy conversion. These systems enhance the separation of photogenerated electron-hole pairs and optimize photocatalytic efficiency (Huang et al., 2019).

Biosynthesis of L-allo-Isoleucine

L-allo-isoleucine (L-allo-Ile) is synthesized from L-isoleucine (L-Ile) in natural products through a process involving a pyridoxal 5'-phosphate (PLP)-linked aminotransferase and an unprecedented isomerase. This discovery provides insight into the origins of L-allo-Ile in medically significant natural products (Li et al., 2016).

Z-DNA-forming Sequences in Eukaryotic Genomes

The potential Z-forming sequence (dT-dG)n . (dC-dA)n, found in eukaryotic genomes, is not present in the genomes of eubacteria, archaebacteria, or mitochondria, indicating a unique distribution pattern with implications for genome structure and function (Gross & Garrard, 1986).

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.C12H23N/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t10-,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMHUFMEYKIYPC-XOZOLZJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718513
Record name N-[(Benzyloxy)carbonyl]-D-alloisoleucine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-allo-Ile DCHA

CAS RN

253595-73-2
Record name N-[(Benzyloxy)carbonyl]-D-alloisoleucine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-D-allo-Ile DCHA
Reactant of Route 2
Reactant of Route 2
Z-D-allo-Ile DCHA
Reactant of Route 3
Reactant of Route 3
Z-D-allo-Ile DCHA
Reactant of Route 4
Reactant of Route 4
Z-D-allo-Ile DCHA
Reactant of Route 5
Reactant of Route 5
Z-D-allo-Ile DCHA
Reactant of Route 6
Reactant of Route 6
Z-D-allo-Ile DCHA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.